Cytallene

Description

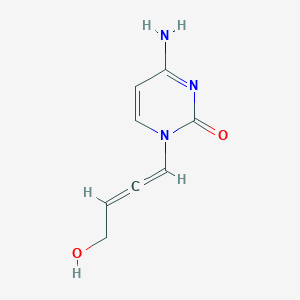

Structure

2D Structure

3D Structure

Properties

CAS No. |

131489-68-4 |

|---|---|

Molecular Formula |

C8H9N3O2 |

Molecular Weight |

179.18 g/mol |

IUPAC Name |

(1E)-1-(4-hydroxybut-2-enylidene)-4-iminopyrimidin-1-ium-2-olate |

InChI |

InChI=1S/C8H9N3O2/c9-7-3-5-11(8(13)10-7)4-1-2-6-12/h1-5,12H,6H2,(H-,9,10,13)/b2-1?,11-4+ |

InChI Key |

WBOPPXMLTYJKEO-UHFFFAOYSA-N |

SMILES |

C1=C[N+](=CC=CCO)C(=NC1=N)[O-] |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)C=C=CCO |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C=C=CCO |

Origin of Product |

United States |

Synthesis and Chemical Derivatization of Cytallene

Methodologies for Cytallene (B40900) Total Synthesis

The total synthesis of this compound involves the construction of its distinct structural features, namely the allenic side chain and the pyrimidinone base.

Strategies for Constructing the Allenic Moiety

Strategies for constructing the allenic moiety, a key structural feature of this compound and other allenic nucleoside analogues, have been explored through various chemical approaches. Allenes are unique unsaturated hydrocarbons characterized by axial chirality when asymmetrically substituted, and they serve as versatile building blocks in organic synthesis. researchgate.netcsic.es The allenic motif is present in numerous natural products and pharmaceuticals, often contributing to their biological activity. researchgate.netacs.org Efficient and stereoselective synthesis of allene (B1206475) derivatives is a prerequisite for further developments in this field. acs.org

Methods for allene synthesis from readily available chemicals are of significant interest. researchgate.net One classical methodology for the synthesis of racemic allenols, which contain an allene moiety and a hydroxyl functional group, starts from alkynes, including the homologation of propargylic alcohols and the addition of propargyl bromides to aldehydes. csic.es Activated allenes have also been utilized as starting materials in aldol-type additions to carbonyl compounds. csic.es

The construction of chiral allenes, particularly tri- and tetrasubstituted ones, remains a fundamental challenge due to the difficulty in discriminating substituents around the chiral axis. researchgate.netacs.org Recent advances include copper-catalyzed enantioselective radical cyanation of allenic C(sp2)–H bonds. acs.org This approach allows access to various allenyl nitriles directly from simple allenes with good functional group compatibility. acs.org The site-selectivity towards sp2 C–H bonds in this cyanation is attributed to the unique pocket created by a Cu-bound nitrogen-centered radical and crucial hydrogen bonding interactions. acs.org Other catalytic asymmetric methods for constructing chiral allenes from alkyne derivatives like 1,3-enynes or alkynes have also been developed. acs.org

Pyrimidinone Backbone Elaboration

While specific details regarding the elaboration of the pyrimidinone backbone for this compound were not extensively detailed in the provided snippets, the pyrimidinone moiety is a fundamental component of cytosine and its derivatives, including this compound. General strategies for constructing pyrimidinone rings typically involve cyclization reactions of appropriate precursors, often involving urea (B33335) or thiourea (B124793) derivatives with β-dicarbonyl compounds or related structures. The elaboration of this backbone in the context of nucleoside analogues involves attaching the sugar or sugar mimic (in this case, the allenic moiety) to the heterocyclic base, usually at the N1 position for cytosine derivatives.

Enantioselective Synthesis and Resolution of this compound Stereoisomers

This compound possesses a chiral center at the carbon bearing the allenic group, leading to the existence of (R)-(-)- and (S)-(+)-enantiomers. nih.gov Enantioselective synthesis and resolution techniques are crucial for obtaining these stereoisomers in pure form, as they can exhibit different biological activities. nih.govresearchgate.net

Chiral Auxiliaries and Catalytic Approaches

Enantioselective synthesis aims to produce stereoisomeric products in unequal amounts, favoring the formation of a specific enantiomer or diastereomer. wikipedia.org This is particularly important for pharmaceuticals, where different enantiomers can have varied biological effects. wikipedia.org Approaches to enantioselective synthesis include the use of chiral auxiliaries and catalytic methods. wikipedia.org

Chiral auxiliaries are organic compounds temporarily coupled to the starting material to direct the stereochemistry of a reaction. wikipedia.orgyork.ac.uk They are used in stoichiometric amounts and require additional steps for attachment and removal, but can provide high levels of diastereocontrol. wikipedia.orgyork.ac.ukresearchgate.net Examples of chiral auxiliaries include oxazolidinones and menthol (B31143) derivatives. researchgate.netusm.edu

Enantioselective catalysis, also known as asymmetric catalysis, utilizes chiral catalysts to favor the formation of one enantiomer. wikipedia.orgyork.ac.uk Chiral catalysts are often chiral coordination complexes, typically rendered chiral by the use of chiral ligands. wikipedia.org Catalysis is effective for a broader range of transformations compared to other enantioselective methods and can be effective at low catalyst loadings. wikipedia.orgnih.gov

In the context of allenic compounds, enantioselective synthesis has been explored through various catalytic systems, including copper-catalyzed radical reactions and palladium/Brønsted acid co-catalysis with chiral ligands for the synthesis of chiral allenoic acids. researchgate.netacs.org These methods aim to control the formation of the axial chirality inherent in allene structures. researchgate.netcsic.esacs.org

Lipase-Catalyzed Enantioselective Acylations of N4-Acylcytallenes

Lipase-catalyzed enantioselective acylations have been investigated as a method for the kinetic resolution of racemic N4-acylcytallenes. nih.govresearchgate.netthegoodscentscompany.com This approach leverages the ability of lipases to selectively catalyze the acylation of one enantiomer in a racemic mixture. nih.govresearchgate.netthegoodscentscompany.com

Studies have examined the enantioselectivity of acylations of various N4-acylcytallenes, including N4-acetylthis compound, N4-benzoylthis compound, and N4-(9-fluorenylmethoxycarbonyl)this compound, using acyl donors such as vinyl butyrate (B1204436) or acetate (B1210297) in organic solvents. nih.govresearchgate.netthegoodscentscompany.com Reactions with this compound itself and N4-acetylthis compound did not show high enantioselectivity, although a predominant acylation of the (-)-enantiomers was observed. nih.govresearchgate.net

More promising results were obtained with N4-benzoylthis compound. nih.govresearchgate.net Investigations into the time course of acylation of (+/-)-N4-benzoylthis compound in different organic solvents (chloroform, tetrahydrofuran (B95107) (THF), tetrahydropyran (B127337) (THP), tetrahydrothiophene (B86538) (THT), and dioxane) using lipases like PS30 and AK indicated that the reaction in THF catalyzed by lipase (B570770) AK was the most effective for resolution. nih.govresearchgate.net

A large-scale acylation of N4-benzoylthis compound in THF catalyzed by lipase AK successfully yielded (+)- and (-)-cytallene in high yield and enantioselectivity after separation and deprotection of intermediate products. nih.govresearchgate.net Similarly, acylation of N4-(9-fluorenylmethoxycarbonyl)this compound in THF also led to the formation of (+)- and (-)-cytallene with high enantioselectivity. nih.govresearchgate.net

The enantioselectivity of these enzymatic acylations allows for the kinetic resolution of racemic mixtures, providing a route to access enantiomerically enriched this compound stereoisomers.

Separation and Characterization of R-(-)- and S-(+)-Enantiomers

The separation of enantiomers, a process known as resolution, is often necessary when enantioselective synthesis does not yield a single stereoisomer or to obtain pure enantiomers from a racemic mixture. researchgate.netlibretexts.org Since enantiomers have identical physical properties in achiral environments, their separation is challenging. researchgate.netlibretexts.org One common strategy involves converting the enantiomers into diastereomers by reacting them with an enantiomerically pure chiral reagent. researchgate.netlibretexts.org Diastereomers have different physical properties, such as solubility and melting point, which allows for their separation by techniques like crystallization or chromatography. researchgate.netlibretexts.org

In the case of this compound, the separation of the R-(-)- and S-(+)-enantiomers has been achieved following enantioselective acylation reactions. nih.gov After the lipase-catalyzed acylation of racemic N4-acylcytallenes, the resulting mixture contains the acylated product of one enantiomer and the unreacted other enantiomer. These can be separated based on their differing properties. Subsequent deprotection of the acylated product yields the other enantiomer. nih.gov

Techniques for the separation of enantiomers include chromatography on chiral stationary phases or pre-derivatization to form diastereomeric pairs that are then separated. researchgate.net Crystallization, particularly diastereoisomeric crystallization where a resolving agent binds to enantiomers to form diastereomeric salts, has been a predominant industrial-scale separation technique. researchgate.net

The absolute configuration of the separated this compound enantiomers has been determined. Single crystal X-ray diffraction studies established the S-configuration for (+)-cytallene. nih.govresearchgate.net This finding confirmed assignments made previously based on the application of the Lowe-Brewster rule. nih.govresearchgate.net The separated enantiomers, R-(-)-cytallene and S-(+)-cytallene, can then be characterized by various analytical techniques to confirm their purity and stereochemistry. nih.gov

Design and Synthesis of this compound Analogs and Prodrugs

This compound itself is classified as an acyclic cytosine nucleoside analog, characterized by a 1-(4'-hydroxy-1',2'-butadienyl)cytosine structure. The design and synthesis of this compound analogs and potential prodrugs are driven by the aim to optimize their pharmacological properties, including enhanced biological activity and potentially altered pharmacokinetic profiles. While the concept of prodrugs for nucleoside analogs is recognized, detailed synthetic routes specifically for this compound prodrugs are not extensively detailed in the provided literature, although the potential of allylic halogen compounds as prodrugs for unsaturated nucleoside analogues including this compound has been mentioned.

Structural Modifications for Enhanced Biological Activity

Structural modifications play a crucial role in modulating the biological activity of nucleoside analogs like this compound. A key aspect of this compound's structure is the presence of the allene moiety, which consists of two cumulated double bonds in the side chain. This structural feature has been identified as critical for the antiretroviral activity observed in certain pyrimidine (B1678525) and purine (B94841) derivatives containing a four-carbon chain.

Chirality is another significant factor influencing the biological activity of this compound. This compound exists as R and S enantiomers. Research has demonstrated that the R-(-)-enantiomer of this compound exhibits more potent activity against both human immunodeficiency virus (HIV) and hepatitis B virus (HBV) compared to the S-(+)-enantiomer nih.gov. This highlights the importance of stereochemistry in the design of this compound-based therapeutics.

The 4'-hydroxyl group in the side chain has also been suggested to be critical for the anti-HIV activity of related allenic nucleoside analogs like adenallene, implying a similar importance for the biological activity of this compound.

Synthesis of this compound-Related Acyclic Cytosine Analogs

This compound is a prominent example of an acyclic cytosine nucleoside analog. The synthesis of acyclic nucleoside analogs, including those related to cytosine, can be achieved through various chemical strategies. General approaches to synthesizing acyclic nucleoside analogs have involved methods such as the cyclization of appropriately functionalized ureas with specific propionate (B1217596) derivatives. Biocatalytic approaches utilizing enzymes like dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases have also been employed to synthesize chiral acyclic nucleosides, including those derived from cytosine aldehyde derivatives. These methods provide routes to construct the acyclic side chain attached to the cytosine base.

Development of Modified Allene-Containing Nucleosides

The development of modified nucleosides incorporating allene functionalities has been an area of research, with this compound being a notable example of this class. The systematic introduction of allene moieties into pharmacologically active compounds, including nucleosides, has been explored due to the intriguing biological activities observed in allenic natural products.

Mechanistic Investigations of Cytallene S Biological Activities

Antiviral Mechanisms of Action Against Hepatitis B Virus (HBV)

Studies evaluating the anti-HBV activity of cytallene (B40900) have primarily utilized cell culture models, such as 2.2.15 cells, which contain integrated HBV DNA and support viral replication. nih.govasm.orgresearchgate.net

Inhibition of HBV DNA Synthesis

This compound has been found to potently inhibit HBV DNA synthesis. nih.govasm.orgresearchgate.netnih.gov The R-(-)-enantiomer is particularly effective, with a 50% inhibition concentration against HBV DNA synthesis (HBIC50) reported at 0.08 µM in 2.2.15 cells. nih.govasm.orgresearchgate.netnih.gov This suggests that the primary antiviral effect of this compound against HBV is mediated through the suppression of viral DNA replication. The compound is believed to target HBV DNA polymerase. asm.org this compound and its R-(-)-enantiomer effectively lower extracellular HBV DNA levels by inhibiting DNA replication. researchgate.netresearchgate.net

The anti-HBV activity of R-(-)-cytallene is not due to inhibition of HBV RNA synthesis or mitochondrial DNA synthesis, even at concentrations significantly higher than its HBIC50. nih.govasm.orgresearchgate.netnih.gov The enantiomers of this compound cannot be deaminated by deoxycytidine (dC) deaminase but can be phosphorylated by cytoplasmic dC kinase. nih.govasm.orgresearchgate.netnih.gov

Table 1: Anti-HBV Activity of this compound Enantiomers

| Compound | Cell Line | HBIC50 (µM) |

| R-(-)-cytallene | 2.2.15 | 0.08 |

| (+)-cytallene | 2.2.15 | Less potent |

| (±)-cytallene | 2.2.15 | Potent |

Reversibility of Antiviral Action

A notable characteristic of this compound's anti-HBV action is its reversibility. nih.govasm.orgresearchgate.netnih.govresearchgate.net Upon removal of R-(-)-cytallene from the culture medium of treated cells, the synthesis of HBV DNA can reinitiate. nih.govasm.orgresearchgate.netnih.govresearchgate.net This suggests that the compound's effect is primarily inhibitory rather than causing permanent damage to the viral replication machinery or the host cell's ability to support replication once the drug is withdrawn. The antiviral activity of R-(-)-cytallene can be reversed by deoxycytidine (dC) and, less efficiently, by cytidine. nih.govasm.orgresearchgate.netnih.gov This reversal by dC is likely due to competition in the phosphorylation process of R-(-)-cytallene or competition at the target site, HBV DNA polymerase, by dCTP. asm.org

Antiviral Mechanisms of Action Against Human Immunodeficiency Virus (HIV)

This compound has also shown inhibitory activity against Human Immunodeficiency Virus (HIV), specifically HIV-1 and HIV-2, in vitro. pnas.orgpnas.orgnih.govnih.gov

Suppression of Viral DNA Synthesis

Similar to its effect on HBV, this compound suppresses viral DNA synthesis in HIV-infected cells. pnas.orgpnas.orgnih.gov This mechanism is consistent with this compound being an acyclic nucleoside analog, which are often phosphorylated intracellularly to their active triphosphate forms and then compete with natural nucleoside triphosphates for incorporation into the growing viral DNA chain by reverse transcriptase, leading to chain termination. mdpi.comclevelandclinic.org

Inhibition of HIV-1 gag-Encoded Protein Expression

In addition to suppressing viral DNA synthesis, this compound inhibits the expression of HIV-1 gag-encoded protein. pnas.orgpnas.orgnih.gov The Gag polyprotein is a crucial structural protein in HIV, undergoing proteolytic cleavage by the viral protease to produce mature viral proteins necessary for virion assembly and maturation. mdpi.complos.org Inhibition of Gag protein expression or processing can lead to the production of immature, non-infectious viral particles. plos.org This suggests that this compound may interfere with an earlier stage of viral protein production or stability, distinct from direct reverse transcriptase inhibition.

Potential Interactions with Viral Enzymes and Proteins (e.g., Reverse Transcriptase, Integrase, Maturation/Assembly)

This compound, specifically the R-(-)-enantiomer, has shown potent inhibitory activity against hepatitis B virus (HBV) DNA synthesis. nih.govasm.org This inhibition is attributed to its ability to interfere with HBV DNA polymerase, which functions as a reverse transcriptase during the viral life cycle. asm.orgmdpi.comresearchgate.net The mechanism likely involves the action of this compound triphosphate, a metabolite of this compound, on the HBV DNA polymerase. asm.org While this compound has also demonstrated activity against Human Immunodeficiency Virus (HIV) in culture, inhibiting viral DNA synthesis and the expression of HIV-1 gag-encoded protein, the specific interactions with HIV viral enzymes like reverse transcriptase and integrase have been explored in the context of nucleoside analogs in general. pnas.orggoogle.comunal.edu.co Nucleoside analog inhibitors of HIV replication typically target reverse transcriptase, acting as chain terminators after being incorporated into the growing viral DNA chain. nih.govpatsnap.com Integrase inhibitors, another class of antiretroviral drugs, block the integration of viral DNA into the host genome. google.comwikipedia.org Although this compound is an acyclic nucleoside analog with anti-HIV activity, direct detailed studies specifically on this compound's binding or inhibition kinetics with HIV integrase or proteins involved in maturation/assembly were not prominently found in the search results, with the focus being more on its effects on DNA synthesis and interaction with dC kinase. pnas.orgasm.org However, the broad category of viral enzyme inhibitors includes those targeting reverse transcriptase, protease, and enzymes required for virion assembly. patsnap.comresearchgate.net

Enzymatic Interactions and Metabolic Pathways

The biological activity of this compound is significantly influenced by its interactions with cellular enzymes involved in nucleoside metabolism.

Phosphorylation by Cytoplasmic Deoxycytidine Kinase (dC kinase)

This compound is a substrate for cytoplasmic deoxycytidine kinase (dC kinase). asm.orgnih.govcapes.gov.brresearchgate.net This phosphorylation is a crucial step in converting this compound into its active antiviral form. Studies have shown that both the S-(+)- and R-(-)-enantiomers of this compound can be phosphorylated by cytoplasmic dC kinase. researchgate.net The importance of cytoplasmic dC kinase in the phosphorylation of R-(-)-cytallene is supported by observations that dC kinase-deficient cells are less sensitive to the compound compared to cells with functional dC kinase. asm.orgresearchgate.net While cytoplasmic dC kinase is a primary enzyme for this compound phosphorylation, it has been suggested that other nucleoside kinases might also contribute to its activation, although to a lesser extent. asm.org

Resistance to Deamination by Deoxycytidine Deaminase (dC deaminase)

A key metabolic advantage of this compound is its resistance to deamination by human deoxycytidine deaminase (dC deaminase). nih.govasm.orgresearchgate.net Deamination is a metabolic pathway that can inactivate nucleoside analogs. wikipedia.orgexpasy.org Studies have shown that unlike deoxycytidine, which is readily deaminated by human dC deaminase, neither the S-(+)- nor the R-(-)-enantiomer of this compound undergoes significant deamination. asm.orgresearchgate.net This resistance to deamination contributes to the stability and potentially the bioavailability of this compound within cells.

Evaluation of Enzyme Inhibition Kinetics

Enzyme kinetics studies have been conducted to understand the interaction of this compound with cytoplasmic dC kinase. The R-(-)-cytallene enantiomer has a Michaelis constant (Km) for cytoplasmic dC kinase that is approximately similar to that of the natural substrate, deoxycytidine (dC). asm.orgresearchgate.net However, the maximum reaction velocity (Vmax) for R-(-)-cytallene phosphorylation by cytoplasmic dC kinase is significantly lower, around 15% compared to that of dC. asm.orgresearchgate.net This suggests that while R-(-)-cytallene can bind to the active site of dC kinase with an affinity similar to dC, it is processed into the phosphorylated product at a slower rate. The relative Vmax/Km values for S-(+)-cytallene and R-(-)-cytallene with cytoplasmic dC kinase were reported as 0.12 and 0.15, respectively. researchgate.net These kinetic parameters provide insights into the efficiency of this compound phosphorylation by dC kinase.

Data Table: Kinetic Parameters for Cytoplasmic dC Kinase

| Substrate | Km (µM) | Vmax (% of dC) | Relative Vmax/Km |

| Deoxycytidine (dC) | ~Same as R-(-)-cytallene asm.orgresearchgate.net | 100 | - |

| R-(-)-Cytallene | ~Same as dC asm.orgresearchgate.net | ~15 asm.orgresearchgate.net | 0.15 researchgate.net |

| S-(+)-Cytallene | - | - | 0.12 researchgate.net |

The resistance of this compound to deamination by dC deaminase indicates that it is not a substrate for this enzyme, and therefore, kinetic parameters for this compound with dC deaminase are not typically evaluated in the context of substrate activity. asm.orgresearchgate.net

Molecular Targets and Cellular Pathways Influenced by Cytallene

Identification of Host Cellular Molecular Targets

Cytallene (B40900), as a nucleoside analog, primarily exerts its effects by interfering with fundamental cellular processes, particularly those involving nucleic acid metabolism.

Nucleic Acid Metabolism Pathways

Nucleic acid metabolism encompasses the synthesis and degradation of DNA and RNA, involving processes like replication, repair, and recombination. pharmaguideline.comwikipedia.org Nucleoside analogs like this compound are designed to mimic natural nucleosides and interfere with these pathways. diva-portal.orgaaai.org

This compound's antiviral activity against HBV DNA synthesis has been demonstrated. nih.govasm.org The R-(-)-enantiomer of this compound has shown potent activity against HBV DNA synthesis in cell culture. nih.govasm.org This inhibition of viral DNA synthesis is a key aspect of its mechanism of action. asm.org While it inhibits HBV DNA synthesis, the R-(-)-enantiomer had no effect on HBV RNA synthesis or mitochondrial DNA synthesis at concentrations significantly higher than its inhibitory concentration for HBV DNA synthesis. nih.govasm.org

Nucleoside analogs typically require intracellular phosphorylation to their active triphosphate forms to exert their inhibitory effects. diva-portal.org this compound enantiomers can be phosphorylated by cytoplasmic deoxycytidine kinase (dC kinase). nih.govasm.orgresearchgate.net The phosphorylation by cytoplasmic dC kinase is considered important for its antiviral activity. asm.org

Interactions with Other Host Enzymes

Beyond the enzymes involved in nucleic acid metabolism, this compound's interactions with other host enzymes are crucial for its cellular fate and activity. This compound enantiomers are not deaminated by deoxycytidine deaminase (dC deaminase). nih.govasm.org This resistance to deamination by dC deaminase suggests a longer intracellular half-life compared to nucleosides that are substrates for this enzyme.

The phosphorylation of this compound by cytoplasmic dC kinase highlights a key interaction with a host enzyme involved in the nucleoside salvage pathway. nih.govasm.orgresearchgate.net The nucleoside salvage pathway is responsible for phosphorylating deoxyribonucleosides for DNA synthesis in resting or G1 cells, which is needed for DNA repair and mitochondrial DNA replication. diva-portal.org Studies have shown that dC kinase can efficiently phosphorylate various cytosine-containing compounds, including acyclic sugar analogs like this compound. researchgate.net The Michaelis constant (Km) value of R-(-)-Cytallene for cytoplasmic dC kinase is similar to that of deoxycytidine (dC), although the maximum reaction velocity (Vmax) is lower. asm.org

Modulation of Cellular Signaling Pathways

This compound's influence extends to the modulation of cellular signaling pathways, particularly those related to DNA handling and the broader cellular responses to nucleoside analogs.

Impact on Host DNA Replication and Repair Mechanisms

DNA replication is a fundamental process for cell division, and DNA repair mechanisms are essential for maintaining the integrity of the genome. google.comjackwestin.comkhanacademy.org Nucleoside analogs can interfere with DNA replication by being incorporated into the growing DNA chain, leading to chain termination or other disruptions. diva-portal.org While this compound is known to inhibit viral DNA synthesis, its direct impact on host nuclear DNA replication at antiviral concentrations appears limited. nih.govasm.org The R-(-)-enantiomer of this compound had no effect on mitochondrial DNA synthesis at concentrations significantly exceeding its anti-HBV concentration. nih.govasm.org

Cellular Responses to Nucleoside Analogs Beyond Direct Viral Inhibition

Nucleoside analogs can elicit a range of cellular responses beyond their direct inhibition of viral or cellular polymerases. These responses can include effects on cell cycle progression and the induction of apoptosis. diva-portal.org The cytotoxicity of nucleoside analogs can be related to their ability to inhibit DNA synthesis in rapidly proliferating cells. diva-portal.org

The antiviral action of R-(-)-Cytallene against HBV DNA synthesis can be reversed by deoxycytidine (dC) and less efficiently by cytidine. nih.govasm.org This reversal by natural nucleosides suggests a competitive interaction, likely at the level of phosphorylation by dC kinase or at the site of action of its active metabolites, such as HBV DNA polymerase. asm.org The need for a high concentration of dC to reverse the anti-HBV activity of R-(-)-Cytallene suggests that the competition for phosphorylation by dC kinase is not the sole mechanism of reversal. asm.org

Cellular uptake of nucleoside analogs can occur through nucleoside transporters. diva-portal.orgresearchgate.net The transport and activation pathways for cytosine- and purine-containing dideoxynucleosides have been shown to be independent, suggesting potential for combination therapies. researchgate.net While specific details on this compound's cellular uptake mechanisms are not provided, as a cytosine analog, its transport would likely involve nucleoside transporters.

Comparative Studies and Analog Development

Comparison with Other Antiviral Nucleoside Analogs

Cytallene's antiviral properties have been evaluated in comparison to other known antiviral nucleoside analogs, revealing both structural distinctions and mechanistic similarities and differences.

Structural Distinctions from L-ddC Analogs

This compound (B40900), specifically its R-(-)-enantiomer, is recognized as the first acyclic cytosine analog with potent inhibitory activity against HBV akin to that of L-(-)-ddC analogs. asm.orgnih.gov However, this compound possesses a unique structure not shared with other anti-HBV L-ddC compounds. asm.org Unlike L-ddC analogs, which feature a modified sugar ring (lacking the 2' and 3' hydroxyl groups), this compound incorporates an allene (B1206475) (1,2-butadiene) chain with a hydroxyl group at the 4' position, replacing the furanose ring entirely. asm.orgnih.gov This acyclic structure with cumulative double bonds between the 1' and 2' carbons and between the 2' and 3' carbons is a key structural difference that confers antiretroviral activity. nih.gov

Mechanistic Similarities and Differences with Established Antivirals

Antiviral nucleoside analogs typically exert their effects by interfering with viral nucleic acid synthesis. physio-pedia.comnih.gov This often involves intracellular phosphorylation of the analog to its active triphosphate form, which then inhibits viral polymerases or reverse transcriptases, or gets incorporated into the growing viral DNA or RNA chain, causing chain termination. nih.govbibliotekanauki.pl

This compound's mechanism of anti-HBV action is attributed to its ability to inhibit HBV DNA synthesis. asm.orgnih.gov Similar to other L-ddC analogs, the anti-HBV action of R-(-)-Cytallene is reversible upon removal of the compound from the culture medium. asm.orgnih.gov this compound enantiomers can be phosphorylated by cytoplasmic deoxycytidine kinase (dCK), an initial step required for their activation. asm.orgnih.gov R-(-)-Cytallene acts as a substrate for cytoplasmic dCK with similar efficiency to deoxycytidine, although its Vmax is lower. asm.org This suggests that competition for phosphorylation by deoxycytidine may contribute to the reversal of this compound's antiviral activity. asm.org

While the spectrum of antiviral activity and the mechanism of action of R-(-)-Cytallene show similarities to those of other L-ddC analogs, its unique structure suggests potential differences in metabolism and the interaction of its triphosphate metabolite with HBV DNA polymerase. asm.org Further investigation is needed to fully compare the metabolism and actions of the triphosphate metabolites of this compound and L-ddC compounds on HBV DNA polymerase. asm.org

Design and Evaluation of Novel this compound Derivatives

The unique structural features of this compound, particularly the pyrimidinone base and the allene moiety, offer opportunities for the design and synthesis of novel derivatives with potentially improved antiviral activity or pharmacokinetic properties.

Synthetic Strategies for Analogs with Modified Pyrimidinone and Allene Moieties

The synthesis of this compound and its analogs involves strategies to construct the acyclic nucleoside structure with the allene functionality attached to the cytosine base. The provided information mentions the synthesis of (±)-Cytallene and its S-(+)- and R-(-)-enantiomers. asm.orgresearchgate.net It also refers to the synthesis of this compound analogs such as 1-(4-hydroxy-2-butynyl)cytosine, 5-fluoro-1-(4'-hydroxy-2'-butynyl)cytosine, (±)-5-fluorothis compound, and (±)-Cytallene. asm.orgresearchgate.net These examples suggest that modifications can be made to both the pyrimidinone base (e.g., fluorination at the 5-position) and potentially the allene chain (e.g., introduction of a triple bond as in the butynyl derivatives).

Further synthetic strategies for novel this compound derivatives could involve:

Modifications to the hydroxyl group at the 4' position of the allene chain.

Alterations to the allene system itself, while retaining the core acyclic structure.

Substitutions on the cytosine ring at positions other than the 5-position.

Synthesis of prodrugs to improve delivery or intracellular phosphorylation.

The synthesis of enantiomerically pure forms, like the R-(-)-enantiomer, is important given the observed differences in antiviral potency between the enantiomers. asm.orgnih.govresearchgate.net

Structure-Activity Relationships of Designed Analogs

Structure-activity relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. nih.govmdpi.comrsc.orgresearchcommons.org For this compound derivatives, SAR studies would focus on correlating structural changes in the pyrimidinone base and the allene moiety with their antiviral potency and selectivity.

Research on this compound has already provided some insights into its SAR. The presence of the two cumulative double bonds in the four-carbon chain replacing the sugar ring is crucial for the antiretroviral activity observed in this compound and adenallene. nih.gov The 4'-hydroxyl group is also critical for the anti-HIV activity of related acyclic nucleoside analogs like adenallene. nih.gov

Furthermore, studies on this compound enantiomers clearly indicate the importance of the axial chirality of the allene component for this compound's antiviral activity, with the R-(-)-enantiomer being significantly more potent than the S-(+)-enantiomer against both HBV and HIV. asm.orgnih.govresearchgate.net This highlights the stereospecific nature of the interaction between this compound and its biological targets.

Future SAR studies could systematically investigate the impact of various modifications, such as:

Substituents on the cytosine ring.

Changes in the length or saturation of the acyclic chain.

Modifications or replacements of the terminal hydroxyl group.

Alterations to the allene system.

These studies would involve synthesizing a series of this compound analogs with specific structural variations and evaluating their antiviral activity against relevant viruses in vitro. By correlating the structural features with the observed potency and cellular metabolism (e.g., phosphorylation by kinases), researchers can gain a deeper understanding of the key structural determinants for activity and guide the design of more effective and selective this compound derivatives.

Preclinical research models are crucial for evaluating the potential efficacy and properties of drug candidates and their analogs before human trials. These studies utilize both in vitro (cell culture) and in vivo (animal) experiments to gather preliminary data on efficacy, mechanism of action, and other relevant pharmacological aspects profil.comokids-net.atquantics.co.uk. The goal is to determine if a compound is suitable for further development and to inform the design of subsequent clinical trials profil.comokids-net.at.

For this compound and its analogs, preclinical research has primarily focused on their antiviral activity, particularly against Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV) asm.orgnih.govresearchgate.netnih.govnih.gov.

In vitro studies have been a key component of evaluating this compound analogs. For instance, the anti-HBV activity of this compound and various analogs was assessed in 2.2.15 cells, a cell line commonly used for studying HBV replication asm.orgnih.govresearchgate.net. These studies evaluated the compounds' ability to inhibit HBV DNA synthesis. The R-(-)-enantiomer of this compound was found to be particularly potent against HBV DNA synthesis in 2.2.15 cells, with a 50% inhibition concentration (HBIC50) of 0.08 μM asm.orgnih.govresearchgate.net. This activity was shown to be reversible upon removal of the compound from the culture medium asm.orgresearchgate.net.

Comparative studies with different this compound analogs in 2.2.15 cells revealed variations in anti-HBV activity. For example, an analog with a fluorine substitution at the 5 position (analog 1e) showed significantly weaker activity compared to this compound (compound 1d), with an EC50 of 62 μM asm.org. Analogs with a triple bond in the side chain (compounds 1b and 1c) did not exhibit anti-HBV activity at concentrations up to 100 μM asm.org.

Beyond HBV, this compound has also demonstrated activity against HIV in cell culture asm.orgnih.gov. Similar to the HBV findings, the R-(-)-enantiomer was found to be more potent against HIV than the S-(+)-enantiomer asm.org. These in vitro studies in CD4+ T-cell lines showed that this compound and its analogs could protect these cells from HIV-1 infectivity and cytopathic effects by inhibiting viral DNA synthesis and gag-encoded protein expression at concentrations that did not affect normal T cell function nih.gov.

While the provided search results highlight in vitro evaluations, preclinical research also commonly involves in vivo studies using animal models to assess a compound's efficacy and pharmacological profile in a more complex biological system profil.comquantics.co.ukcyagen.com. Although specific detailed data tables from in vivo studies on this compound analogs were not extensively present in the search results, the principle of using animal models for evaluating antiviral efficacy and pharmacodynamics is well-established in preclinical research quantics.co.ukcyagen.comgoogleapis.comdntb.gov.ua. These models can help determine how a compound is absorbed, distributed, metabolized, and excreted in a living organism, as well as provide further insights into its antiviral potency and mechanism of action in a systemic context profil.comcriver.com.

The preclinical evaluation of this compound and its analogs in these models provides essential data on their antiviral potential and helps guide decisions regarding their further development.

Here is a summary of some in vitro findings:

| Compound | Cell Line | Target Activity | HBIC50 / EC50 (μM) |

| This compound (R-(-)-enantiomer) | 2.2.15 cells | HBV DNA synthesis | 0.08 asm.orgnih.govresearchgate.net |

| This compound | CD4+ T-cell lines | HIV-1 infectivity/CPE | Not specified |

| Analog 1e (5-fluorothis compound) | 2.2.15 cells | Anti-HBV activity | 62 asm.org |

| Analogs 1b, 1c (triple bond) | 2.2.15 cells | Anti-HBV activity | >100 (no activity) asm.org |

Advanced Research Methodologies Applied to Cytallene Studies

Analytical Techniques for Cytallene (B40900) Characterization and Quantification in Research

Precise analytical techniques are fundamental to isolating, identifying, and quantifying this compound in various research contexts. These methods ensure the purity and accurate measurement of the compound, which are essential for reliable biological studies.

Chromatographic Separation Methods (e.g., Chiral High-Performance Liquid Chromatography)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the separation and purification of chemical compounds. Chiral HPLC is of particular relevance for compounds like this compound that may exist as enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. Enantiomers can exhibit different biological activities, making their separation and individual study critical. Chiral HPLC utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, allowing for their separation based on the formation of temporary diastereomeric complexes researchgate.netphenomenex.com. This technique is an excellent tool for rapid developments in R&D and drug discovery research pharmafocusasia.com. The chromatographic behavior of optical isomers cannot be easily predicted, requiring expertise for method development hplc.today. Chiral separations can be explored in various modes, including normal phase (NP), polar organic (PO), and reversed phase (RP) chiral LC, using different mobile phase compositions pharmafocusasia.com. Supercritical Fluid Chromatography (SFC) is also a performant separation technique for chiral separations, although HPLC remains dominant pharmafocusasia.com. The development of separation methods for chiral drugs and solutes has been an area of ongoing interest in pharmaceutical research, with methods based on HPLC being of particular interest mdpi.com.

Spectroscopic Methods for Structural Confirmation and Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the structure of synthesized or isolated this compound and for elucidating the structure of any related metabolites or degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms within a molecule based on the magnetic properties of atomic nuclei, typically hydrogen and carbon nih.gov. Different types of NMR experiments (e.g., 1H NMR, 13C NMR, COSY, HSQC, HMBC) can reveal connectivity, functional groups, and stereochemistry researchgate.net. Mass Spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural subunits researchgate.netmdpi.com. High-resolution MS can determine the accurate molecular weight, allowing for the assignment of a molecular formula mdpi.com. Tandem MS (MS/MS) further breaks down ions to provide more detailed structural characteristics mdpi.com. Integrating information from both NMR and MS is a powerful approach for accurate structure elucidation, particularly for unknown or uncatalogued metabolites nih.gov. While all spectroscopic techniques are valuable for structure elucidation, NMR is often considered one of the top preferences for organic molecules as it provides a clear picture of the structure researchgate.net.

Advanced Biochemical and Cellular Assays for Activity Profiling

Biochemical and cellular assays are essential for evaluating the biological activity of this compound and understanding its effects on specific biological targets and pathways. These assays can be used for activity evaluation, compound binding studies, protein interaction detection, and cellular selectivity screening wuxibiology.com. High-throughput microplate-based assays are commonly used in drug discovery projects to analyze the activity of newly synthesized molecules and drive structure-activity relationship explorations scilifelab.se.

Types of assays include:

Activity evaluation assays: Such as ELISA, AlphaLISA, Western Blot, LanthaScreen, HTRF, and kinase assays, which measure the functional outcome of compound treatment wuxibiology.com.

Compound binding assays: Techniques like ActivX and LanthaScreen binding assays assess the ability of this compound to bind to its intended target molecules wuxibiology.com.

Protein interaction detection: Assays like HTRF and PathHunter can be used to study how this compound affects protein-protein interactions relevant to its mechanism wuxibiology.com.

Cellular selectivity screens: These assays help determine the specificity of this compound's effects across different cell types or targets wuxibiology.com.

Reporter assays: These are used to analyze the impact of this compound on specific biochemical pathways by using reporter genes whose expression is linked to pathway activity domainex.co.uk.

These assays provide crucial data on the potency and selectivity of this compound's biological effects.

Molecular Biology Techniques for Viral Replication and Gene Expression Analysis (e.g., Southern Blot)

Given this compound's reported antiretroviral effect, molecular biology techniques are vital for studying its impact on viral replication and host gene expression. Southern blotting is a foundational technique used to detect specific DNA sequences within a complex mixture ebsco.comgentaur.co.ukbosterbio.com. It involves separating DNA fragments by gel electrophoresis, transferring them to a membrane, and hybridizing with a labeled probe specific to the target sequence ebsco.combosterbio.com. This technique can be used to analyze viral DNA replication intermediates, detect the presence of viral genomes in infected cells, and assess changes in gene copy number bosterbio.comnumberanalytics.com. For instance, Southern blot analysis is used for the detection and quantification of Hepatitis B virus (HBV) covalently closed circular DNA (cccDNA), an essential component of the viral life cycle nih.gov. Southern blotting can be integrated with other molecular biology techniques like PCR and DNA sequencing for a more comprehensive understanding of gene structure and function numberanalytics.com. While not amenable to high-throughput screening, it is a reliable method for hit validation in antiviral assays nih.gov. Other related techniques like Northern blotting (for RNA) and Western blotting (for proteins) are also used to analyze gene expression at the RNA and protein levels, respectively ebsco.combosterbio.com.

Cellular and Molecular Biology Techniques for Mechanistic Elucidation

Understanding how this compound exerts its effects requires detailed investigation at the cellular and molecular levels.

In Vitro Cell Culture Models and Viral Challenge Systems

In vitro cell culture models are indispensable tools for studying the interaction between this compound, host cells, and target viruses. These models allow researchers to control experimental conditions and investigate specific biological processes. Cell cultures are widely used in pharmacological research for disease modeling, drug screening, and mechanistic studies frontiersin.org.

Gene Expression and Protein Analysis Methodologies

Gene expression profiling is a fundamental technique used to measure the activity of thousands of genes simultaneously, providing a global view of cellular function and how cells respond to specific treatments. wikipedia.org This involves quantifying messenger RNA (mRNA) levels to determine which genes are "on" or "off" at a given time. wikipedia.org Techniques such as RNA sequencing (RNA-Seq) and DNA microarrays are employed to generate the necessary data for analysis. wikipedia.org RNA-Seq provides information on gene sequences in addition to expression levels, while DNA microarrays measure the relative activity of identified target genes. wikipedia.org

Differential gene expression analysis is a key statistical method applied to normalized read count data to identify quantitative changes in gene expression levels between experimental groups. ebi.ac.uk This analysis helps determine if observed differences in read counts for a particular gene are statistically significant, exceeding natural random variation. ebi.ac.uk Various methods exist for differential expression analysis, including those based on negative binomial distributions, such as edgeR and DESeq2, and Bayesian approaches like baySeq and EBSeq. ebi.ac.uk The choice of method often depends on the experimental design, with some tools capable of only pairwise comparisons while others can handle multiple comparisons. ebi.ac.uk

Biological interpretation of gene expression data often involves visualizing data through heatmaps and employing clustering methods to group genes or samples with similar expression patterns. wikipedia.orgebi.ac.uk Heatmaps display gene expression values in a grid, using color intensity to represent changes in expression. ebi.ac.uk Clustering can help identify co-regulated genes or biological signatures associated with specific conditions. ebi.ac.uk Gene set enrichment analysis and pathway analysis are also common approaches to interpret differentially expressed genes based on their functional annotation, helping to determine if they are associated with particular biological processes or molecular functions. ebi.ac.uk Tools like DAVID, GSEA, and Reactome are utilized for this purpose. ebi.ac.uk

Protein analysis methodologies complement gene expression studies by providing insights into protein abundance, modifications, and interactions. Single-cell techniques, encompassing genomics, transcriptomics, proteomics, and metabolomics, allow for the study of biological systems at the individual cell level, helping to understand cellular heterogeneity and protein localization. springernature.com

Advanced Imaging and Microscopy Techniques for Subcellular Localization

Advanced imaging and microscopy techniques are crucial for visualizing the subcellular localization of proteins and other molecules, providing spatial context to biological processes. High-resolution subcellular imaging allows for the visualization of organelles and other critical subcellular structures. frontiersin.org Techniques like confocal microscopy are widely used, offering enhanced resolution and contrast by reducing noise from light scatter and out-of-focus blur. frontiersin.org Confocal microscopy can be performed in reflectance mode to image living tissue without fluorescent dyes, relying on differential backscattering properties for contrast. frontiersin.org

Light-sheet fluorescence microscopy (LSFM) is another advanced technique used to probe 3D tissues at cellular and subcellular levels, minimizing user bias in image evaluation. frontiersin.org However, sample preparation for LSFM can be challenging, often requiring clearing techniques to make samples transparent. frontiersin.org Super-resolution microscopy techniques, such as structured illumination microscopy (SIM) and stimulated emission depletion (STED) microscopy, overcome the diffraction limit of conventional light microscopy, enabling imaging of structures with sub-diffraction resolution. mdc-berlin.defrontiersin.org These techniques are valuable for studying the precise localization of proteins and their interactions within cellular compartments. mdc-berlin.defrontiersin.org

High-throughput microscopy, often combined with machine learning and deep learning methods, is increasingly used to predict protein subcellular localization from large sets of images. biorxiv.orgmdpi.com This approach can automate the classification of cellular compartments where fluorescently tagged proteins reside, aiding in understanding protein function and identifying rare cell populations. biorxiv.orgmdpi.com

Theoretical and Computational Approaches in this compound Research

Theoretical and computational approaches play a vital role in this compound research by providing insights into its electronic structure, conformational preferences, interactions with biological targets, and predicting its activity based on structural features.

Quantum Chemical Calculations and Conformational Analysis

Quantum chemical calculations are powerful tools used to explore the energetically favorable spatial arrangements (conformations) of a molecule and compute their energies. iupac.orgrsc.org These calculations, often employing methods like Density Functional Theory (DFT), provide detailed information about the electronic properties of molecules, including atomic charges and potential intermolecular interactions. mdpi.com Conformational analysis involves exploring the conformational space of a molecule using various methods, including systematic and random searches, Monte Carlo simulations, molecular dynamics, and distance geometry, often combined with energy minimization procedures. iupac.org

Quantum chemical calculations can be used to estimate parameters like A-values, which provide a benchmark for evaluating theoretical levels for conformational analysis of organic molecules. rsc.org Studies have shown that quantum chemical calculations can reveal variations in interatomic distances and help establish predominant conformer proportions, providing structural insights that may be related to biological activities. nih.gov The analysis of potential energy surfaces (PES) is also important as it provides structural forms with minimal energy and electronic properties. mdpi.com

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is an in silico method used to predict the binding modes and interactions of small molecules (ligands) with target macromolecules, such as proteins. nih.gov It allows for the prediction of potential binding sites and can help in optimizing the structures of inhibitors. plos.org Docking protocols often involve approximations and may not fully account for receptor flexibility. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic view of protein-ligand complexes, simulating their physical motions and assessing their stability and flexibility over time. plos.orgmdpi.comscielo.br MD simulations can be used to refine the structures obtained from docking, calculate more detailed interaction energies, and provide information about the ligand binding mechanism. nih.govplos.org They can also be used before docking to generate a series of protein conformations for use as targets. nih.gov Analysis of MD simulations often involves assessing parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration, and the number of hydrogen bonds to evaluate the stability of protein-ligand complexes. plos.orgmdpi.comjpionline.org Binding free energy calculations, such as those using the MM-PBSA method, can also be performed to determine the binding stability. plos.orgjpionline.org

Molecular docking and MD simulations are valuable tools in drug discovery, helping to elucidate interactions between compounds and biological targets and assess the stability of these interactions. mdpi.comscielo.brjpionline.org

Predictive Modeling for Structure-Activity Relationships (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of compounds and their biological activity. wikipedia.orgjocpr.commdpi.com QSAR models relate physicochemical properties or theoretical molecular descriptors of chemicals to a quantitative measure of their biological activity. wikipedia.org These models are used to summarize the relationship between structure and activity in a dataset of chemicals and predict the activities of new compounds. wikipedia.org

Developing a QSAR model involves data collection, descriptor selection, model building using statistical or machine learning algorithms, and validation. jocpr.com Descriptors can include molecular size, shape, electronegativity, lipophilicity, and hydrogen bonding capacity. jocpr.com Model validation, including cross-validation and external validation with independent datasets, is crucial to ensure the model's robustness and predictive accuracy. jocpr.commdpi.commdpi.com

QSAR modeling can expedite the drug discovery process by predicting biological activities computationally, reducing the need for extensive experimental testing. jocpr.com It provides insights into how structural modifications influence a compound's efficacy and interactions with biological targets, guiding the design of new compounds with improved properties. jocpr.com QSAR models can also be used for virtual screening of chemical libraries to identify potential lead compounds. jocpr.com While QSAR models can provide predictions, the interpretation of the model results to understand the specific structural features driving the activity is also a key aspect. mdpi.commdpi.com

Future Directions in Cytallene Research

Exploration of Broader Antiviral Spectrum

Research into compounds structurally similar to Cytallene (B40900), particularly pyrimidinone derivatives, has indicated potential antiviral properties ontosight.ai. This suggests a significant future direction for this compound research lies in the comprehensive exploration of its antiviral spectrum. Current antiviral drug development often focuses on targeting specific viral elements or cellular factors co-opted by multiple viruses to achieve broader coverage against existing and emerging viral threats nih.gov. Future studies could investigate this compound's efficacy against a wider range of viruses beyond any initially identified, including those from different families and with varying replication mechanisms. This would involve in vitro testing against diverse viral panels and potentially in vivo models to understand its inhibitory effects and the breadth of its activity. The goal would be to determine if this compound or its derivatives could serve as a broad-spectrum antiviral agent, a critical need highlighted by recent global health challenges nih.govfrontiersin.orgdzif.de. Identifying conserved viral targets or host pathways that this compound interacts with could provide insights into its mechanism of action and potential against a broader range of pathogens dzif.debiorxiv.org.

Development of Advanced this compound-Based Research Tools

The unique chemical structure of this compound also positions it as a potential foundation for developing advanced research tools in molecular biology and biochemistry ontosight.ai. Future research could focus on synthesizing modified versions of this compound or conjugating it with other molecules to create probes or inhibitors for studying specific biological processes. For instance, attaching fluorescent tags or radioactive isotopes to this compound could enable researchers to trace its interactions with cellular components or track its distribution within biological systems. Furthermore, developing immobilized forms of this compound could facilitate affinity purification studies to identify proteins or nucleic acids that bind to it. Drawing inspiration from the development of research tools in other biological fields, such as gene editing platforms, advanced microscopy techniques, and bioinformatics software insight7.iolooppanel.comvwo.com, future work could explore how this compound's properties can be leveraged to create novel tools that offer unique advantages for studying specific biological targets or pathways influenced by pyrimidinone-containing compounds.

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic understanding of this compound's effects on biological systems, future research should integrate data from multiple "omics" technologies azolifesciences.comnih.gov. This multi-omics approach, combining data from genomics, transcriptomics, proteomics, metabolomics, and potentially epigenomics, can provide a more complete picture than single-omics studies azolifesciences.comnih.gov. By applying multi-omics to cells or organisms treated with this compound, researchers could investigate how the compound affects gene expression, protein levels, metabolic pathways, and epigenetic modifications simultaneously azolifesciences.comcmbio.iomdpi.com. This integrated analysis, often employing bioinformatics and computational methods, can help to unravel the complex molecular interactions and regulatory networks influenced by this compound azolifesciences.comnih.gov. Such studies could identify biomarkers of response or resistance, elucidate the complete biological pathways targeted by the compound, and reveal potential off-target effects, leading to a more comprehensive understanding of this compound's biological activity and potential applications nih.govcmbio.io.

Novel Synthetic Pathways and Process Optimization for Scalability

The efficient and scalable synthesis of this compound is crucial for its further research and potential development ontosight.ai. Future directions in this area involve the exploration and development of novel synthetic pathways and the optimization of existing processes. While traditional methods for synthesizing related allenols exist acs.org, research could focus on developing more efficient, cost-effective, and environmentally friendly routes specifically for this compound. This might involve exploring new catalytic methods, optimizing reaction conditions, or utilizing innovative synthetic strategies such as multicomponent reactions or flow chemistry acs.org. Advances in computational tools and machine learning are also being applied to predict novel synthetic routes and optimize processes for various chemicals, offering potential avenues for this compound synthesis chemical.airesearchgate.netkaist.ac.krnih.gov. Process optimization efforts would aim to improve yield, reduce purification challenges, and ensure the scalability of this compound production for potential large-scale studies or applications.

Collaborative Research and Interdisciplinary Approaches

Advancing this compound research effectively will necessitate collaborative efforts and interdisciplinary approaches sprbs.netresearchgate.netukri.org. Future directions should emphasize fostering collaborations between chemists, biologists, pharmacologists, and computational scientists sprbs.netgatech.edu. Chemists can develop novel synthetic routes and characterize derivatives, while biologists and pharmacologists can investigate the biological activities and mechanisms of action. Computational scientists can contribute through bioinformatics analysis of multi-omics data, molecular modeling to predict interactions, and the design of new this compound analogs azolifesciences.com. Interdisciplinary collaboration allows for the integration of diverse perspectives and skillsets, which is essential for tackling the complex challenges associated with understanding a novel compound like this compound and exploring its full potential sprbs.netresearchgate.netgatech.eduuni-muenster.de. Establishing collaborative networks and consortia focused on this compound research could accelerate discoveries and facilitate the translation of findings into practical applications ukri.org.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.